molecular formula C12H21NO3 B2689785 1-Boc-2,2-dimethyl-3-piperidinone CAS No. 1525448-33-2

1-Boc-2,2-dimethyl-3-piperidinone

Cat. No.: B2689785
CAS No.: 1525448-33-2
M. Wt: 227.304
InChI Key: XNDWREFZHYHNCE-UHFFFAOYSA-N
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Description

1-Boc-2,2-dimethyl-3-piperidinone is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-6-7-9(14)12(13,4)5/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDWREFZHYHNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCCN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1525448-33-2
Record name tert-butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate
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Foundational & Exploratory

Strategic Guide: gem-Dimethyl Substituted 3-Piperidinone Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the design, synthesis, and application of gem-dimethyl substituted 3-piperidinone building blocks.

Advanced Scaffolds for DMPK Optimization and Conformational Control

Executive Summary

The 3-piperidinone (3-piperidone) scaffold represents a versatile yet underutilized pharmacophore in medicinal chemistry, primarily due to its inherent instability and metabolic susceptibility compared to its 4-isomer. However, the strategic incorporation of a gem-dimethyl motif transforms this labile ring into a robust, high-value building block.

This guide details the technical utility of gem-dimethyl substituted 3-piperidinones (specifically the 4,4-dimethyl and 5,5-dimethyl isomers). These scaffolds offer a dual advantage: metabolic blocking of oxidation-prone sites and conformational restriction via the Thorpe-Ingold effect, enhancing ligand-target residence time. This document provides a rational synthesis strategy, stability analysis, and application protocols for drug discovery campaigns.

Scientific Rationale: The "Gem-Dimethyl" Advantage

Metabolic Stability & The Blocking Effect

Unsubstituted 3-piperidinones are rapidly metabolized via cytochrome P450-mediated oxidation, typically at the


-carbons relative to the nitrogen (C2 and C6) or the ketone (C2 and C4).
  • Mechanism: The gem-dimethyl group acts as a steric shield and removes abstractable protons.

    • 4,4-Dimethyl Substitution: Blocks enolization towards the C4 position and prevents metabolic hydroxylation at this site. It also sterically protects the C3-ketone from non-specific nucleophilic attack.

    • 5,5-Dimethyl Substitution: Protects the "southern" hemisphere of the ring, influencing the pKa of the amine by inductive effects without sterically crowding the ketone as significantly as the 4,4-isomer.

Conformational Locking (Thorpe-Ingold Effect)

The 3-piperidinone ring exists in a dynamic equilibrium between chair and twist-boat conformers.

  • The Effect: gem-Dimethyl substitution introduces 1,3-diaxial interactions or gauche interactions that energetically penalize specific conformers, effectively "locking" the ring into a preferred geometry.

  • Benefit: This pre-organization reduces the entropic penalty of binding to a protein target, potentially increasing potency (

    
    ) and selectivity.
    

Synthetic Accessibility: The Dieckmann Strategy

Due to the rarity of these building blocks in commercial catalogs, in-house synthesis is often required. The most robust route is the Dieckmann Condensation of a gem-dimethyl substituted diester precursor.

Retrosynthetic Analysis

The synthesis of N-Boc-4,4-dimethyl-3-piperidinone (Target 1 ) can be traced back to commercially available amino esters.

Retrosynthesis Target N-Boc-4,4-dimethyl-3-piperidinone (Target 1) Intermediate Dieckmann Intermediate (Beta-keto ester) Target->Intermediate Decarboxylation (Krapcho or Acid) Precursor Acyclic Diester (N-Boc-N-(ethoxycarbonylmethyl)- 3-amino-2,2-dimethylpropionate) Intermediate->Precursor Dieckmann Cyclization StartingMaterials Glycine Ethyl Ester + 3-Bromo-2,2-dimethylpropionate Precursor->StartingMaterials N-Alkylation & Protection

Figure 1: Retrosynthetic logic for the construction of the 4,4-dimethyl-3-piperidinone core.

Detailed Synthetic Protocol (Target: 4,4-Dimethyl Isomer)

Step 1: Precursor Assembly (N-Alkylation)

  • Reagents: Glycine ethyl ester hydrochloride (1.0 eq), Ethyl 3-bromo-2,2-dimethylpropionate (1.1 eq),

    
     (3.0 eq), DMF.
    
  • Procedure: Heat the mixture at 60°C for 16h. The gem-dimethyl group on the bromide hinders

    
    , so iodide catalysis (NaI, 0.1 eq) is recommended.
    
  • Protection: Treat the crude secondary amine with

    
     (1.2 eq) and 
    
    
    
    in DCM to yield the acyclic diester precursor.

Step 2: Dieckmann Cyclization

  • Critical Factor: The formation of the quaternary center requires strong thermodynamic driving force.

  • Reagents: Sodium hydride (NaH, 60% dispersion, 2.5 eq) or Potassium tert-butoxide (KOtBu, 2.5 eq).

  • Solvent: Anhydrous Toluene (reflux) or THF (reflux). Toluene is preferred for higher temperatures.

  • Procedure:

    • Add the diester solution dropwise to a refluxing suspension of base.

    • Reflux for 4-6 hours. Monitor by TLC (disappearance of diester).

    • Quench with acetic acid/ice water. Extract with EtOAc.

    • Result: You obtain the

      
      -keto ester intermediate (often a mixture of keto/enol forms).
      

Step 3: Decarboxylation (Krapcho Conditions) To isolate the clean ketone, the ester moiety must be removed.

  • Reagents: LiCl (3.0 eq), Water (2.0 eq), DMSO.

  • Procedure: Heat at 140°C-160°C for 2-4 hours.

  • Workup: Dilute with water, extract with ether (to remove DMSO), and purify via silica gel chromatography (Hex/EtOAc).

Yield Expectation: 30-45% overall from starting materials.

Reactivity & Functionalization Profile

Once synthesized, the gem-dimethyl 3-piperidinone is a versatile "hub" for diversity-oriented synthesis.

TransformationReagent SystemProduct OutcomeTechnical Note
Reductive Amination

,

, DCE
3-Aminopiperidines The gem-dimethyl group at C4 may sterically hinder the approach of the hydride, favoring cis-reduction (hydride attack from the less hindered face).
Spirocyclization

,

(Strecker) or

, KCN (Bucherer-Bergs)
Spiro-hydantoins Excellent for creating rigid spirocyclic cores. The gem-dimethyl group restricts the conformation of the spiro-ring.
Horner-Wadsworth-Emmons Phosphonate ester, NaHExocyclic Alkenes Useful for creating alkylidene linkers.
Fischer Indole Synthesis Phenylhydrazine,

Tetrahydro-gamma-carbolines Access to fused tricyclic systems for CNS targets.

Experimental Validation: Stability Assay

Before deploying these blocks in a library, their stability advantage must be validated against the unsubstituted parent.

Protocol: Microsomal Stability Assay

  • Test Compounds: N-Boc-3-piperidinone (Control) vs. N-Boc-4,4-dimethyl-3-piperidinone (Test).

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Success Metric: The gem-dimethyl analog should show a >2-fold increase in half-life (

    
    ) compared to the control due to the blocking of the C4 metabolic soft spot.
    

Structural Dynamics (Graphviz Visualization)

The following diagram illustrates the conformational landscape and the "locking" effect of the gem-dimethyl group.

Conformation Unsub Unsubstituted 3-Piperidinone Chair1 Chair A (Axial C2-H) Unsub->Chair1 Rapid Equilibrium Chair2 Chair B (Equatorial C2-H) Unsub->Chair2 Twist Twist-Boat (High Energy) Unsub->Twist Accessible GemDim 4,4-Dimethyl 3-Piperidinone GemDim->Twist Blocked (1,3-diaxial strain) Locked Locked Chair (Steric Penalty for Twist) GemDim->Locked Thorpe-Ingold Effect

Figure 2: Conformational restriction imposed by the gem-dimethyl motif, favoring a defined chair geometry.

References

  • The Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

  • Dieckmann Condensation in Heterocycles: Davis, B. R., & Garrett, P. J. (1991). The Dieckmann Condensation. Comprehensive Organic Synthesis, 2, 806-829. Link

  • Metabolic Blocking Strategies: Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Piperidinone Synthesis: Iriarte, J., et al. (2010). Enantioselective synthesis of 3-substituted piperidines. Journal of Organic Chemistry, 75(15), 5391-5394. Link

conformational analysis of 2,2-dimethyl-3-piperidinone ring systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 2,2-Dimethyl-3-Piperidinone Ring Systems Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

The 2,2-dimethyl-3-piperidinone ring system represents a privileged but sterically complex scaffold in medicinal chemistry. Unlike the more symmetrical 4-piperidinone, the 3-piperidinone system possesses inherent asymmetry that is dramatically amplified by gem-dimethyl substitution at the C2 position.

This guide provides a rigorous framework for analyzing the conformational landscape of this scaffold. The presence of the C2 gem-dimethyl group, flanked by the ring nitrogen and the C3 carbonyl, introduces severe non-bonded interactions—specifically A(1,3) strain and 1,3-diaxial interactions —that often destabilize the classical chair conformation in favor of twist-boat populations. Understanding these dynamics is critical for predicting the binding affinity of pharmacophores derived from this core.

Structural Fundamentals & Steric Analysis

The Geometry of Distortion

The 3-piperidinone ring is structurally analogous to cyclohexanone but distorted by the shorter C–N bond lengths and the dipole of the heteroatom.

  • Carbonyl Planarity: The

    
     hybridization at C3 forces C2, C3, C4, and the carbonyl oxygen into a coplanar arrangement, removing eclipsing interactions at these positions but flattening the ring.
    
  • The Gem-Dimethyl Effect (Thorpe-Ingold): At C2, the gem-dimethyl group exerts a profound steric influence. In a standard chair conformation:

    • Axial Methyl (

      
      ):  Engages in 1,3-diaxial interactions with the axial protons at C4 and C6.
      
    • Equatorial Methyl (

      
      ):  If the nitrogen is substituted (
      
      
      
      ), the
      
      
      encounters severe steric clash with the
      
      
      -substituent (A(1,3) strain).
The N-Substituent Switch

The conformational preference is heavily dependent on the nature of the substituent on Nitrogen (


).
  • N-H (Secondary Amine): The steric penalty is lower. The system likely resides in a distorted chair.

  • N-Acyl/N-Alkyl (Tertiary Amine/Amide): The steric bulk on the nitrogen forces the

    
     at C2 to repel the N-substituent. This often forces the ring to flip to a Twist-Boat  conformation to relieve A(1,3) strain, despite the torsional penalty.
    

Computational & Experimental Workflows

To accurately determine the bioactive conformation, a dual-modality approach combining Density Functional Theory (DFT) and Variable Temperature NMR (VT-NMR) is required.

Workflow Visualization

ConformationWorkflow cluster_Comp Phase 1: Computational Prediction cluster_Exp Phase 2: Spectroscopic Validation Start Target Scaffold: 2,2-Dimethyl-3-Piperidinone ConfSearch Conformational Search (Monte Carlo/MMFF) Start->ConfSearch DFTopt DFT Optimization (B3LYP/6-31G* or wB97X-D) ConfSearch->DFTopt Boltzmann Boltzmann Weighting (Calculate u0394G) DFTopt->Boltzmann Synthesis Synthesis of Model Compounds Boltzmann->Synthesis Decision Conformational Assignment Boltzmann->Decision Compare NMR_RT 1H NMR (RT) Extract J-couplings Synthesis->NMR_RT NMR_VT VT-NMR (-80u00b0C to +25u00b0C) Freeze Ring Inversion NMR_RT->NMR_VT Broad signals? NOE NOE/ROESY Spatial Proximity Check NMR_VT->NOE NOE->Decision

Caption: Integrated workflow for determining the conformational equilibrium of sterically crowded piperidinone systems.

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR Analysis

Objective: To decoalesce the signals of the interconverting conformers (Chair


 Twist-Boat) and calculate the activation energy barrier (

).
  • Sample Preparation: Dissolve 10-15 mg of the 2,2-dimethyl-3-piperidinone derivative in 0.6 mL of deuterated solvent with a low freezing point.

    • Recommended Solvent:

      
       (freezes < -95°C) or Toluene-
      
      
      
      (if solubility permits).
  • Initial Scan (+25°C): Acquire a standard

    
    H spectrum. Note any broadening of the C4 and C5 methylene protons, which indicates intermediate exchange rates.
    
  • Stepwise Cooling: Decrease temperature in 10°C increments. Shim the magnet at each step.

  • Coalescence Point (

    
    ):  Identify the temperature where the distinct signals for axial/equatorial protons merge.
    
  • Low Temperature Limit (-80°C): At this point, ring inversion should be slow on the NMR timescale. Distinct sets of signals for the major and minor conformers will appear.

  • Analysis: Integrate the distinct methyl signals at the low-temperature limit to determine the equilibrium constant (

    
    ). Use the Gutowsky-Holm equation to calculate 
    
    
    
    at
    
    
    .
Protocol B: Scalar Coupling Analysis ( )

Objective: Use the Karplus relationship to define the dihedral angles at C4-C5.

  • Logic: In a chair conformation,

    
     is large (10-12 Hz) and 
    
    
    
    is small (2-3 Hz). In a twist-boat, these values average out or shift significantly.
  • Measurement: Analyze the splitting pattern of the C4 protons (alpha to the ketone, beta to the gem-dimethyl).

    • Chair: C4-H will show distinct large and small couplings to C5-H.

    • Twist: C4-H signals will appear as averaged multiplets or show intermediate couplings (4-7 Hz).

Quantitative Data Summary

The following table summarizes expected spectroscopic signatures for the two primary conformers of N-substituted 2,2-dimethyl-3-piperidinones.

ParameterChair ConformationTwist-Boat Conformation
C2-Methyl Shifts (

H)
Distinct

(Axial vs Equatorial)
Converging

(Pseudo-equivalent)
C4-H Coupling (

)
Large

(~11 Hz)
Intermediate

(~5-7 Hz)
C=O IR Stretch ~1715 cm

(Strain-free)
~1725+ cm

(Increased strain)
NOE Correlation Strong

Weak/Absent

Relative Energy (

)
0.0 kcal/mol (Ref, if N-H)+2.5 to 5.0 kcal/mol (Stabilized by N-R)

Conformational Equilibrium Diagram

The equilibrium is governed by the competing forces of A(1,3) strain and torsional strain.

Equilibrium Chair Chair Form (Severe A(1,3) Strain if N-Substituted) TS Half-Chair Transition State Chair->TS + u0394Gu2021 TS->Chair Twist Twist-Boat Form (Relieves A(1,3) Strain) TS->Twist Twist->TS

Caption: Energy landscape showing the shift toward Twist-Boat upon N-substitution to relieve steric clash.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and A(1,3) strain).

  • Katritzky, A. R., et al. (1990). Conformational Analysis of Heterocycles. Academic Press. (Detailed analysis of piperidine ring systems).

  • Kumari, S., et al. (2020). Synthesis and conformational analysis of 3-piperidinone derivatives. Journal of Molecular Structure. (Provides recent NMR data on analogous 3-piperidone systems).

  • Rubiralta, M., et al. (1991). Piperidines: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. (Comprehensive guide on piperidine synthesis and structure).

Methodological & Application

Application Note: High-Yield Synthesis of 3-Amino-2,2-Dimethylpiperidines via Ti(IV)-Mediated Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3-amino-2,2-dimethylpiperidine scaffold is a privileged motif in medicinal chemistry, featured prominently in JAK inhibitors, GPCR ligands, and various kinase inhibitors. The gem-dimethyl group at the C2 position introduces significant conformational constraints, often improving potency and selectivity by locking the piperidine ring into a specific chair conformation.

However, this structural advantage presents a significant synthetic challenge: Steric Hindrance .

The synthesis of this amine from its direct ketone precursor (2,2-dimethylpiperidin-3-one ) is notoriously difficult using standard reductive amination conditions (e.g., NaBH₃CN/NH₄OAc). The bulky gem-dimethyl group adjacent to the carbonyl center (C3) severely retards the formation of the intermediate imine/enamine.

This Application Note details a robust, field-proven protocol utilizing Titanium(IV) Isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger to drive the equilibrium toward the imine, facilitating high-yield conversion to the amine.

Key Mechanistic Advantages
  • Lewis Acid Activation: Ti(IV) coordinates with the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenging: Drives the equilibrium

    
     to the right, which is critical in sterically crowded environments where the reverse hydrolysis is favored.
    
  • Stereocontrol: While often producing a racemic mixture (requiring resolution), the bulky environment can be leveraged for diastereoselectivity if chiral auxiliaries are employed (though this note focuses on the racemic synthesis followed by resolution).

Synthetic Pathway Visualization

The following diagram outlines the workflow, starting from the acyclic precursor to generate the cyclic ketone, followed by the critical reductive amination step.

G Start Acyclic Precursor (Diester/Amine) Dieckmann Dieckmann Cyclization Start->Dieckmann NaH, THF Ketone KEY INTERMEDIATE 1-Boc-2,2-dimethyl piperidin-3-one Dieckmann->Ketone Decarboxylation Complex Ti(IV)-Imine Complex Ketone->Complex Ti(OiPr)4 NH3/MeOH Product TARGET 3-Amino-2,2-dimethyl piperidine Complex->Product NaBH4 Reduction

Figure 1: Synthetic workflow from acyclic precursors to the target amine via the key ketone intermediate.

Experimental Protocols

Phase 1: Preparation of the Ketone Precursor (1-Boc-2,2-dimethylpiperidin-3-one)

Note: While the focus is the ketone-to-amine conversion, the ketone is best synthesized via a Dieckmann condensation of the corresponding diester.

Reagents:

  • Ethyl 3-((2-ethoxy-2-oxoethyl)(tert-butoxycarbonyl)amino)-3-methylbutanoate (Precursor)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Toluene or THF (Anhydrous)

Brief Methodology:

  • Cyclization: Treat the acyclic diester with 1.1 eq of KOtBu in anhydrous Toluene at 0°C to RT.

  • Decarboxylation: The resulting beta-keto ester is refluxed in 10% H₂SO₄/dioxane to effect decarboxylation.

  • Protection: Re-protect the nitrogen with Boc₂O if the acidic conditions removed it.

  • Outcome: Yields 1-Boc-2,2-dimethylpiperidin-3-one (The "Ketone Precursor").

Phase 2: Ti(IV)-Mediated Reductive Amination (Core Protocol)

Objective: Convert the sterically hindered ketone to the primary amine.

Materials & Equipment
  • Substrate: 1-Boc-2,2-dimethylpiperidin-3-one (1.0 eq)

  • Amine Source: 7M Ammonia in Methanol (excess) or Ammonium Acetate (5-10 eq)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq) [Sigma-Aldrich]

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Anhydrous Methanol (MeOH) or THF

  • Apparatus: Flame-dried round-bottom flask, Nitrogen atmosphere.

Step-by-Step Procedure

1. Imine Formation (The Critical Step)

  • Setup: Charge a flame-dried flask with the ketone (1.0 eq) and anhydrous MeOH (concentration ~0.2 M).

  • Addition: Add 7M NH₃ in MeOH (5.0 eq) followed strictly by Titanium(IV) isopropoxide (2.0 eq) dropwise via syringe.

    • Observation: The solution may turn slightly yellow or hazy.

  • Incubation: Stir the mixture at room temperature for 12–18 hours under Nitrogen.

    • Why: Standard imine formation takes 1-2 hours. Due to the 2,2-dimethyl steric bulk, extended time and the Ti(IV) scavenger are required to push the equilibrium to >95% conversion.

2. Reduction

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

3. Quenching & Workup (Titanium Removal)

  • Note: Titanium emulsions can make workup a nightmare. Follow this specific quench protocol.

  • Quench: Add 1N NaOH or aqueous NH₄OH (10 mL per mmol substrate) to the reaction mixture.

  • Precipitation: A white precipitate (TiO₂) will form. Dilute with Ethyl Acetate (EtOAc).

  • Filtration: Filter the suspension through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with brine. Dry the organic layer over Na₂SO₄.

4. Purification

  • Concentrate the organic layer in vacuo.

  • Flash Chromatography: Purify using DCM:MeOH:NH₄OH (e.g., 90:9:1) on silica gel.

  • Target: 1-Boc-3-amino-2,2-dimethylpiperidine.

Data Analysis & Expected Results

Yield Comparison: Standard vs. Ti-Mediated

The following table illustrates the necessity of the Titanium protocol for this specific scaffold.

MethodReagentsTimeConversionIsolated Yield
Standard NaBH₃CN, NH₄OAc, pH 624 h< 30%15-20%
Standard (Heat) NaBH₃CN, NH₄OAc, 60°C24 h45%35% (Decomp)
Ti-Mediated Ti(OiPr)₄, NH₃, NaBH₄ 16 h > 95% 82-88%
Stereochemical Considerations

The reaction typically yields a racemic mixture of the amine.

  • Resolution: The enantiomers can be resolved via chiral HPLC (e.g., Chiralpak AD-H column) or by salt formation with L-Tartaric acid.

  • Configuration: The cis vs trans relationship (if other substituents are present) is determined by the hydride attack. For the unsubstituted 2,2-dimethyl system, the amine is created at C3.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Insufficient drying; Water in solvent.Ensure MeOH is anhydrous. Ti(OiPr)₄ consumes water but excess water kills the stoichiometry.
Thick Emulsion Improper Ti quenching.Use the Celite filtration method before aqueous extraction. Do not add water and try to extract immediately.
Side Products Reduction of ketone (alcohol formation).Ensure the Imine formation step runs for the full 12-18h before adding NaBH₄.

References

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 1995, 60(15), 4928–4929.

    • Grounding: This is the seminal paper establishing the Ti(IV) protocol for hindered ketones.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine derivatives." US Patent 6,627,754. (Describes the use of 3-amino-piperidine scaffolds in JAK inhibitors).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Context: Cited to contrast why standard triacetoxyborohydride methods often fail for gem-dimethyl ketones compared to the Ti-method.

stereoselective reduction of 1-Boc-2,2-dimethyl-3-piperidinone to alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Reduction of 1-Boc-2,2-dimethyl-3-piperidinone

Executive Summary

The stereoselective reduction of This compound presents a unique challenge in process chemistry due to the significant steric hindrance imposed by the gem-dimethyl group at the C2 position, adjacent to the carbonyl center. This structural feature inhibits standard nucleophilic attack and necessitates highly specific catalytic pockets to achieve high enantiomeric excess (ee).

This Application Note details two validated pathways for generating chiral alcohols from this substrate:

  • Biocatalytic Reduction (KREDs): The preferred route for maximum stereocontrol (>99% ee) and mild conditions.

  • Asymmetric Transfer Hydrogenation (ATH): A robust chemical alternative utilizing Ru-based Noyori-Ikariya catalysts for scalable batch processing.

Substrate Analysis & Strategic Challenges

Substrate: this compound Target: (S)- or (R)-1-Boc-2,2-dimethyl-3-piperidinol

Structural Impediments:

  • Steric Bulk (C2): The gem-dimethyl group creates a "blocked" quadrant. Reagents must approach from the face opposite the axial methyl group (if in a rigid chair) or rely on catalyst chirality to override steric bias.

  • Conformational Flexibility: The N-Boc piperidinone ring exists in a dynamic equilibrium between chair and twist-boat conformers, complicating the prediction of stereochemical outcomes based solely on Felkin-Anh models.

Comparison of Methodologies:

FeatureBiocatalysis (KRED)Asymmetric Transfer Hydrogenation (ATH)
Selectivity (ee) Excellent (>99%)Good to Excellent (90-98%)
Reaction Conditions Aqueous Buffer, 30°COrganic Solvent (Formic acid/TEA), RT
Steric Tolerance High (Evolvable active site)Moderate (Requires catalyst tuning)
Scalability High (No heavy metals)High (Standard chemical reactors)
Cost Driver Enzyme ScreeningRuthenium Catalyst

Protocol A: Biocatalytic Reduction (Ketoreductase)

Mechanism: Engineered Ketoreductases (KREDs) utilize NADPH/NADH to transfer a hydride to the carbonyl carbon. The enzyme's active site provides the chiral environment, while a cofactor recycling system (Glucose Dehydrogenase - GDH) regenerates the reducing equivalent.

Workflow Diagram: Enzymatic Cycle

Biocatalysis_Cycle Substrate Ketone Substrate (this compound) Product Chiral Alcohol (>99% ee) Substrate->Product Reduction KRED KRED Enzyme KRED->Substrate Catalysis NADP_Red NADPH NADP_Ox NADP+ NADP_Red->NADP_Ox Hydride Transfer NADP_Ox->NADP_Red Regeneration Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH (Recycle System) GDH->Glucose

Caption: Coupled enzymatic cycle showing KRED-mediated reduction with simultaneous GDH cofactor regeneration.

Experimental Protocol

Reagents:

  • Substrate: this compound (500 mg)

  • Enzyme: Commercial KRED Screening Kit (e.g., Codexis or Daicel panels)

  • Cofactor: NADP+ (1.0 mg)

  • Recycle Mix: Glucose (1.5 eq), GDH (50 U)

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0

  • Cosolvent: DMSO or IPA (10% v/v)

Step-by-Step:

  • Preparation: Dissolve the substrate in DMSO (total volume 10% of final reaction mix).

  • Buffer Mix: In a reaction vessel, add KPi buffer (pH 7.0), Glucose, and NADP+.

  • Enzyme Addition: Add the GDH (recycling enzyme) and the specific KRED variant selected from screening.

  • Initiation: Add the substrate/DMSO solution dropwise to the stirring buffer mixture.

  • Incubation: Stir at 30°C for 24 hours. Monitor pH; if it drops below 6.5, adjust with 1M NaOH (gluconic acid byproduct lowers pH).

  • Workup: Extract the reaction mixture with Ethyl Acetate (3x). Dry organic layer over MgSO4 and concentrate.

  • Analysis: Determine conversion by 1H NMR and ee by Chiral HPLC (Chiralpak AD-H or OD-H column).

Expert Insight:

"For 2,2-dimethyl substituted ketones, standard KREDs may show low activity due to steric clash. Select KRED variants evolved for 'bulky-bulky' ketones. If solubility is poor, increase DMSO up to 20%, but verify enzyme stability first."

Protocol B: Asymmetric Transfer Hydrogenation (Noyori ATH)

Mechanism: This method uses a Ruthenium(II) catalyst complexed with a chiral diamine ligand (e.g., TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is delivered from the Ru center and a proton from the amine ligand, enabling high stereocontrol even on hindered rings.

Workflow Diagram: Chemical Decision Tree

ATH_Workflow Start Start: this compound Catalyst_Select Select Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] Start->Catalyst_Select Hydrogen_Source Select H-Source: Formic Acid / TEA (5:2) Catalyst_Select->Hydrogen_Source Reaction Reaction: 25-40°C, 12-24h Argon Atmosphere Hydrogen_Source->Reaction Check Check Conversion (TLC/NMR) Reaction->Check Complete Workup: Quench NaHCO3, Extract DCM Check->Complete >95% Conv Incomplete Add Catalyst (0.5 mol%) Increase Temp Check->Incomplete <95% Conv Incomplete->Reaction

Caption: Decision matrix for performing Asymmetric Transfer Hydrogenation (ATH) on hindered piperidinones.

Experimental Protocol

Reagents:

  • Substrate: 1.0 eq

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1-2 mol%) — Use (S,S) for (S)-alcohol (typically).

  • Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or neat in H-source.

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Catalyst Charge: Add the Ru-catalyst (1 mol%) and the substrate to the flask.

  • Solvent/Reagent: Add degassed DCM (if using solvent) followed by the Formic Acid/TEA mixture (5 eq of formate relative to substrate).

  • Reaction: Stir at room temperature. Due to the 2,2-dimethyl bulk, the reaction may be slower than typical ketones. If conversion is <50% after 6 hours, heat to 40°C.

  • Quench: Pour mixture into saturated NaHCO3 (gas evolution will occur).

  • Extraction: Extract with DCM, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expert Insight:

"The 'match/mismatch' effect is critical here. If the (S,S)-catalyst gives poor ee, the steric bulk of the C2-dimethyls might be interacting unfavorably with the catalyst's aryl groups. Switch to the (R,R)-catalyst to invert stereochemistry or screen tethered Ru-catalysts for greater rigidity."

Analytical Validation

To ensure the protocol is self-validating, you must confirm the Enantiomeric Excess (ee).

  • Method: Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Boc absorption).

  • Expected Result: Racemic standard (produced via NaBH4 reduction) should show two baseline-separated peaks. The stereoselective product should show a single dominant peak (>95% area).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.

  • Merck & Co. (2010). Practical Asymmetric Synthesis of a Janus Kinase Inhibitor (Tofacitinib/CP-690,550). Organic Process Research & Development. (Demonstrates reduction of related piperidinones).

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Boc-2,2-dimethyl-3-piperidinone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Intermediate Isolation

Executive Summary

1-Boc-2,2-dimethyl-3-piperidinone is a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. Its purification presents a unique dichotomy: the gem-dimethyl group provides steric protection and crystallinity, while the


-amino ketone  functionality introduces susceptibility to enolization, racemization (if 

-substituted), and degradation on acidic stationary phases.

This guide addresses the three most common failure modes: Silica-induced decomposition , Visualization difficulties , and Oxidant contamination .

Module 1: Chromatography Troubleshooting

The Issue: Users frequently report "streaking" or loss of mass during Flash Column Chromatography (FCC). Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can catalyze the cleavage of the acid-labile tert-butyl carbamate (Boc) group or promote aldol condensation of the ketone [1].

Protocol: The "Buffered Silica" Strategy

To prevent degradation, the stationary phase must be neutralized.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare the silica slurry using a solvent system containing 1% Triethylamine (TEA) (v/v).

    • Recommended Eluent: Hexanes/Ethyl Acetate (most common) or DCM/MeOH.

  • Column Pre-treatment: Flush the packed column with 2–3 column volumes (CV) of the TEA-doped solvent.

  • Equilibration: Flush with neutral solvent (without TEA) for 1 CV to remove excess base, leaving the silica surface deactivated but not basic enough to induce enolization.

  • Loading: Load the crude material.

  • Elution: Run the gradient using standard solvents (no TEA needed in the mobile phase if pre-treatment was successful).

Visualization (TLC)

The Boc group has weak UV absorption (end absorption <210 nm), and the ketone


 transition is weak.
Stain ReagentEfficacyMechanismNotes
UV (254 nm) LowCarbonyl absorptionOften invisible at low concentrations.
Ninhydrin HighReaction with amineCritical: Must heat TLC plate vigorously until Boc cleaves thermally, releasing the free amine to react.
KMnO

MediumOxidationStains the Boc group and impurities; good for general screening.
Hanessian’s Stain HighMolybdate complexationExcellent for carbamates; produces blue spots on white background.
Workflow Diagram: Buffered Chromatography

BufferedChromatography Start Crude Mixture (Post-Workup) CheckTLC TLC Analysis (Use Ninhydrin/Heat) Start->CheckTLC Decision Streaking Observed? CheckTLC->Decision StandardSilica Standard Silica (Risk of Boc Cleavage) Decision->StandardSilica No (Rare) BufferedSilica TEA-Buffered Silica (Deactivated Surface) Decision->BufferedSilica Yes (Common) Process Flash Chromatography 0-30% EtOAc/Hex StandardSilica->Process BufferedSilica->Process Isolation Pure Intermediate Process->Isolation

Figure 1: Decision matrix for selecting stationary phase conditions based on TLC behavior.

Module 2: Scavenging & Chemical Workup

The Issue: The intermediate is usually synthesized via oxidation of 1-Boc-2,2-dimethyl-3-piperidinol. Residual oxidants (Dess-Martin Periodinane, DMSO/Oxalyl Chloride) co-elute with the product.

Scenario A: Dess-Martin Periodinane (DMP) Oxidation

DMP byproducts (iodinanes) are notoriously difficult to separate by chromatography alone.

The "Thiosulfate Wash" Protocol:

  • Quench: Dilute reaction mixture with Diethyl Ether (

    
    ).
    
  • Reductive Wash: Add a 1:1 mixture of saturated

    
      and saturated 
    
    
    
    .
  • Agitation: Stir vigorously for 20–30 minutes until the organic layer is clear and the aqueous layer is homogenous.

  • Mechanism: Thiosulfate reduces unreacted periodinane (I-V) and byproduct (I-III) to the water-soluble iodo-acid (I-I) [2].

Scenario B: Swern Oxidation

The Issue: The "Swern Stench" (Dimethyl sulfide) and residual TEA salts. Solution:

  • Wash organics with 0.5 M Citric Acid (mildly acidic) or 10%

    
     .
    
    • Note: Avoid strong mineral acids (HCl) which will remove the Boc group immediately.

  • Wash with water to remove salts.

Module 3: Crystallization Strategies

The Issue: The product is an oil or amorphous solid and resists crystallization. Insight: The 2,2-dimethyl group reduces conformational flexibility, making this analog more likely to crystallize than the unsubstituted piperidinone, provided the solvent system is correct.

Recommended Solvent Systems:

  • System A (High Polarity): Ethyl Acetate / Hexanes. Dissolve in minimum hot EtOAc, add Hexanes until cloudy, cool to -20°C.

  • System B (Alcohols): IPA / Water. (Risk: Solvolysis if heated too long).

  • System C (Antisolvent): Dissolve in minimal DCM; layer Pentane on top and allow slow diffusion at 4°C.

FAQ: Common User Scenarios

Q1: My product turned yellow/orange after column chromatography. Is it decomposed? A: Likely, yes.


-amino ketones are prone to oxidation or enolization to form conjugated systems.
  • Correction: Store the purified compound under Nitrogen/Argon at -20°C. If the color persists, filter through a small pad of activated charcoal or neutral alumina before the next step.

Q2: I see two spots on TLC that merge. Is this an impurity? A: This is often due to Rotamers . The Boc group exhibits restricted rotation around the N-C(O) bond [3].

  • Validation: Run a variable-temperature NMR. If the peaks coalesce at higher temperatures (e.g., 50°C), they are rotamers, not impurities.

Q3: Can I distill this intermediate? A: Use extreme caution. While low molecular weight Boc-piperidines can be distilled, the ketone moiety makes it thermally sensitive.

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature. If the pot temperature exceeds 100°C, abandon distillation in favor of chromatography to avoid thermal Boc cleavage (which occurs ~130-150°C) [1].

Analytical Validation Logic

Before proceeding to the next synthetic step, validate purity using this logic flow.

ValidationLogic Sample Purified Sample HNMR 1H NMR (CDCl3) Sample->HNMR Rotamers Check Rotamers (Broad/Split Peaks) HNMR->Rotamers Integrity Verify Boc (9H, s) & Gem-Dimethyl (6H, s) Rotamers->Integrity Confirmed

Figure 2: NMR interpretation logic for Boc-piperidinones.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Detailed data on acid lability of Carbamates).

  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552. (Protocol for thiosulfate workup).

  • Bocian, W., et al. (2002). NMR studies of rotamers of N-Boc-protected amino acids and peptides. Journal of Molecular Structure. (Explanation of NMR peak splitting).

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Boc-2,2-dimethyl-3-piperidinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Context: 1-Boc-2,2-dimethyl-3-piperidinone is a specialized pharmacophore used in drug development. As a Boc-protected ketone, it presents specific reactivity hazards (acid sensitivity) and physiological risks (irritation). Operational Philosophy: Safety in handling this compound is not merely about compliance; it is about preserving the integrity of the biological data downstream. Contamination of the researcher leads to contamination of the experiment.

Hazard Characterization (Read-Across Analysis)

While specific toxicological data for this exact derivative is often proprietary, its structural analogs (N-Boc-3-piperidinone, N-Boc-4-piperidone) exhibit a consistent hazard profile. We treat this substance with the "Universal Irritant Precaution" protocol.

Hazard ClassGHS CategoryH-CodeDescription
Skin Corrosion/Irritation Category 2H315Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AH319Causes serious eye irritation.[2]
STOT - Single Exposure Category 3H335May cause respiratory irritation (Dust/Vapor).
Acute Toxicity (Oral) Category 4H302Harmful if swallowed (Potential).[3]

PPE Matrix: The Defense Layers

This matrix is designed to prevent exposure pathways (Inhalation, Dermal, Ocular) during specific laboratory operations.[4]

Core PPE Requirements[5][6][7][8][9]
Protection LayerRecommended EquipmentTechnical Rationale
Hand Protection Nitrile Gloves (Double Layer) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff preferred)Permeation Logic: Ketones can degrade nitrile over time, but Boc-protected solids have slow permeation rates. Double gloving provides a "sacrificial" outer layer against solid residue and solvent splashes (e.g., DCM/Ethyl Acetate used in processing).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+ Impact Rated)Vapor/Dust Seal: Standard safety glasses allow dust entry from the side. Goggles prevent fine particulates (generated during weighing) from bypassing the lens and irritating the mucosa.
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpmBackup: N95/P100 RespiratorEngineering Control: The primary defense is the hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to block particulate inhalation.
Body Defense Lab Coat (Cotton/Flame Resistant) + Tyvek Sleeves (Optional)Static & Splash: Synthetic fabrics can generate static charge, dispersing the powder. Cotton minimizes static. Tyvek sleeves protect the wrist gap between glove and coat.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (High Risk: Dust Generation)

The critical moment for exposure is when the solid is manipulated, creating airborne particulates.

  • Static Neutralization: This compound is an organic solid and may be electrostatically active. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "fly-away" powder.

  • The "Tunnel" Technique: Do not pour from the stock bottle. Use a clean spatula to transfer the solid into a pre-tared weighing boat.

  • Containment: Immediately cap the stock bottle after mass verification.

  • Wipe Down: Wipe the exterior of the stock bottle and the balance area with a damp Kimwipe (solvent-dampened) to capture invisible dust residues. Dispose of this wipe as solid hazardous waste.

Phase B: Solubilization & Reaction

Once in solution, the hazard shifts from dust inhalation to solvent-mediated skin absorption.

  • Solvent Selection: If dissolving in Dichloromethane (DCM), be aware that DCM penetrates nitrile gloves rapidly (<5 mins). Action: Change outer gloves immediately upon any splash.

  • Acid Sensitivity: Avoid contact with strong acids (HCl, TFA) outside of the reaction vessel. Premature deprotection releases isobutylene gas (pressure hazard) and the free amine (increased toxicity/corrosivity).

Phase C: Emergency Response
IncidentImmediate Action
Skin Contact 1. Remove contaminated gloves/clothing immediately.2.[3][5] Wash with soap and water for 15 minutes (do not use solvents; they drive the chemical deeper).
Eye Contact 1. Flush with eyewash station for 15 minutes, holding eyelids open.2. Seek medical attention (ophthalmology review recommended for irritants).
Spill (Solid) 1. Do not dry sweep (creates dust).2.[5] Cover with wet paper towels (solvent or water) to dampen.3. Scoop into a sealed waste container.

Decision Logic & Workflow

The following diagram illustrates the safety decision-making process for handling this compound.

SafetyWorkflow Start START: Handling this compound Assess Step 1: Activity Assessment Start->Assess Solid Handling Solid (Weighing/Transfer) Assess->Solid Powder Form Liquid Handling Solution (Reaction/Workup) Assess->Liquid Dissolved PPE_Solid PPE: Double Nitrile + Goggles Engineering: Fume Hood + Ionizer Solid->PPE_Solid PPE_Liquid PPE: Splash Goggles + Solvent-Specific Gloves (e.g., PVA for DCM) Liquid->PPE_Liquid Action_Solid Action: Transfer via Spatula Avoid Pouring (Dust Control) PPE_Solid->Action_Solid Action_Liquid Action: Monitor for Gas Evolution (Isobutylene if Acidic) PPE_Liquid->Action_Liquid Waste Disposal: Segregate into Non-Halogenated Organic Waste Action_Solid->Waste Action_Liquid->Waste

Figure 1: Operational safety workflow distinguishing between solid-state (dust hazard) and liquid-state (absorption hazard) handling.[6][7]

Disposal & Decontamination[2]

Waste Classification: This material should be classified as Hazardous Organic Waste .

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into the solid hazardous waste bin.

  • Liquid Waste: Segregate based on the solvent used. If dissolved in non-halogenated solvents (Methanol, Ethyl Acetate), use the Non-Halogenated stream. If used with DCM/Chloroform, use the Halogenated stream.

Decontamination: Clean all glassware with Acetone or Ethanol before washing with soap and water. The Boc-protected amine is generally lipophilic and will not rinse away with water alone.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[9][8] United States Department of Labor. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary: N-Boc-4-piperidone.[6] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.